molecular formula C24H32N4O3 B2661303 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1049576-77-3

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2661303
CAS No.: 1049576-77-3
M. Wt: 424.545
InChI Key: INRKBQILIWOVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide belongs to a class of ethanediamide derivatives featuring a piperazine core. Its structure includes:

  • A 2-methoxyphenyl group attached to the piperazine ring, a motif common in serotonin receptor ligands.
  • An ethyl linker connecting the piperazine to the ethanediamide moiety.
  • A 4-isopropylphenyl group on the terminal amide, distinguishing it from analogues with nitro, benzoyl, or pyridyl substituents .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18(2)19-8-10-20(11-9-19)26-24(30)23(29)25-12-13-27-14-16-28(17-15-27)21-6-4-5-7-22(21)31-3/h4-11,18H,12-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKBQILIWOVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the ethanediamide moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H34N4O2C_{25}H_{34}N_{4}O_{2} and a molecular weight of approximately 426.56 g/mol. Its structure includes a piperazine ring, which is known for its role in various pharmacological activities, and multiple phenyl groups that enhance lipophilicity and receptor interactions.

Antidepressant Activity

Numerous studies have demonstrated the antidepressant-like effects of this compound in animal models. For instance, in a forced swim test, treatment with N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide significantly reduced immobility time compared to control groups, suggesting enhanced mood elevation.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p<0.05p<0.05

Anxiolytic Effects

In studies assessing anxiety-related behaviors using the elevated plus maze test, treated animals exhibited increased time spent in open arms compared to controls, indicating reduced anxiety levels.

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p<0.05p<0.05

Neuroprotective Properties

In vitro studies have highlighted the compound's ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease management.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethanediamide Derivatives

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
  • Structural Differences : The terminal amide group is substituted with a 4-methylbenzoyl group instead of a 4-isopropylphenyl group.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (-12)
  • Structural Differences : Replaces the ethanediamide with a benzamide moiety and introduces a 4-nitro group and pyridyl substituent .
  • Functional Implications: The nitro group increases electron-withdrawing effects, which could influence receptor binding affinity. Crystallographic data (monoclinic, P21/n space group, Z=4) indicate a planar conformation favoring π-π interactions with aromatic residues in receptors .

Radioligands for 5-HT1A Receptors

18F-FCWAY and 18F-MPPF ()
  • Structural Differences : Both contain a fluorinated cyclohexane (18F-FCWAY) or fluorobenzamide (18F-MPPF) instead of the ethanediamide group.
  • Functional Implications : Fluorination enhances suitability for PET imaging due to 18F’s positron-emitting properties. The ethanediamide group in the target compound lacks this radiolabeling capability but may offer improved metabolic stability .

Piperazine-Based Ureas and Sulfonamides

Compounds like W-18 and W-15 () feature sulfonamide or nitrophenyl groups on the piperazine core.

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents (R1, R2) Molecular Weight Notable Properties Reference
Target Compound R1: 4-isopropylphenyl; R2: ethanediamide ~461.5 (estimated) High lipophilicity; potential CNS activity
N-(4-Methoxyphenyl)-...ethanediamide R1: 4-methylbenzoyl; R2: ethanediamide ~460.5 Enhanced lipophilicity
18F-FCWAY R1: fluorocyclohexane; R2: pyridyl 387.4 PET radioligand for 5-HT1A receptors
W-18 R1: nitrophenyl; R2: sulfonamide 450.9 Opioid receptor affinity

Research Findings and Implications

  • Receptor Selectivity : The 2-methoxyphenyl-piperazine moiety is a hallmark of 5-HT1A receptor antagonists (e.g., WAY-100635 derivatives) . The target compound’s isopropylphenyl group may modulate selectivity toward other receptors, such as dopamine D3 or σ receptors.
  • Metabolic Stability : Ethanediamide derivatives generally exhibit slower hydrolysis than esters or amides, suggesting improved in vivo stability compared to 18F-FCWAY .
  • Synthetic Feasibility : Microwave-assisted synthesis (e.g., for 18F-MPPF in ) achieves higher yields (34–50%) than conventional methods, a strategy applicable to the target compound .

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C25H34N4O2\text{C}_{25}\text{H}_{34}\text{N}_{4}\text{O}_{2}

Molecular Characteristics

PropertyValue
Molecular Weight426.57 g/mol
CAS Number220421-72-7
SolubilitySoluble in DMSO
Melting PointNot specified

The compound's structure features a piperazine ring, which is known for its role in various pharmacological activities, including receptor binding and modulation.

Research indicates that this compound may interact with several neurotransmitter systems, particularly serotonin receptors. For instance, studies involving similar piperazine derivatives have shown that they can act as antagonists at the 5-HT1A receptor, influencing serotonergic transmission in the brain . The specific interactions of this compound with these receptors warrant further investigation.

Antidepressant Activity

In animal models, compounds structurally related to this compound have demonstrated antidepressant-like effects. The modulation of serotonin levels through receptor antagonism has been proposed as a mechanism contributing to these effects .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective properties. For example, research on similar compounds has indicated their ability to prolong survival in models of acute cerebral ischemia, suggesting a potential for protecting neuronal integrity under stress conditions .

Study on Serotonin Receptor Modulation

A key study examined the effects of a closely related compound on serotonin-mediated responses in the dorsal raphe nucleus. The results indicated an increase in neuronal firing rates upon administration of the compound, highlighting its potential role as a modulator of serotonergic activity .

Neuroprotective Effects in Ischemia Models

In a controlled experiment involving bilateral common carotid artery occlusion in mice, the compound significantly prolonged survival times and reduced mortality rates associated with ischemic events. This suggests that it may offer protective benefits against neurodegeneration during ischemic episodes .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other piperazine derivatives is useful:

Compound NameMechanism of ActionKey Findings
WAY 1006355-HT1A receptor antagonistIncreased firing rate of serotonergic neurons
N-(2-(4-methoxyphenyl)-1-piperazinyl)ethyl)cyclohexane carboxamideSimilar receptor interactionsNeuroprotective effects in ischemia models
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}Potential anti-ischaemic activitySignificant survival time extension in mice

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification methods. For example:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups to the piperazine core .
  • Reflux Conditions : Prolonged reflux in acetonitrile with K₂CO₃ improves yields of intermediates .
  • Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients isolates the final product .
  • Characterization : Confirm purity via NMR, mass spectrometry, and elemental analysis .

Q. Which techniques are critical for structural characterization?

  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., monoclinic crystal system, β = 108.5° for related analogs) .
  • NMR Spectroscopy : Identifies proton environments (e.g., methoxyphenyl protons at ~3.8 ppm, piperazine ethyl linkages at 2.6–3.1 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for M⁺ peaks matching theoretical values) .

Q. How is the compound evaluated for pharmacological activity in initial studies?

  • In Vitro Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁ₐ/₂ₐ) and dopamine (D₂/D₃) receptors using radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁ₐ) .
  • Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via spectrophotometric methods (e.g., Ellman’s assay) .

Advanced Research Questions

Q. How can contradictory binding data across receptor subtypes be resolved?

  • Saturation Binding Assays : Determine Kd and Bmax values to differentiate nonspecific binding .
  • Computational Docking : Use software like AutoDock Vina to model interactions (e.g., piperazine nitrogen hydrogen bonding with Asp3.32 in 5-HT₁ₐ) .
  • Mutagenesis Studies : Validate key receptor residues (e.g., Ser5.43 in D₂) via site-directed mutagenesis .

Q. What methodologies assess selectivity for target receptors over off-target proteins?

  • Radioligand Competition Assays : Compare IC₅₀ values against a panel of receptors (e.g., α₁-adrenergic, H₁-histamine) .
  • Thermodynamic Analysis : Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to quantify binding energetics .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxyphenyl group) .
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and brain penetration in rodent models .
  • Prodrug Design : Mask polar groups (e.g., ethanediamide) to enhance blood-brain barrier permeability .

Q. What computational approaches predict binding modes and SAR trends?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories to assess piperazine flexibility in 5-HT₁ₐ) .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with logD values .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

  • Substituent Variation : Modify the 2-methoxyphenyl group (e.g., replace with 4-fluorophenyl) to probe steric/electronic effects .
  • Scaffold Hopping : Replace ethanediamide with urea or carbamate to alter hydrogen-bonding capacity .
  • In Vivo Efficacy Testing : Prioritize analogs with <10 nM receptor affinity and >50% oral bioavailability in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.